molecular formula C9H6F2N2 B2492067 4-(2,4-Difluorophenyl)-1H-imidazole CAS No. 1260849-02-2

4-(2,4-Difluorophenyl)-1H-imidazole

Cat. No.: B2492067
CAS No.: 1260849-02-2
M. Wt: 180.158
InChI Key: QPDVKSVOSNHLIA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H6F2N2 and its molecular weight is 180.158. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has demonstrated that imidazole derivatives, including compounds similar to 4-(2,4-Difluorophenyl)-1H-imidazole, are effective as corrosion inhibitors. For instance, Ouakki et al. (2019) investigated the inhibitory action of two imidazole derivatives on mild steel corrosion in a sulfuric acid medium, revealing that these compounds exhibit high inhibition efficiency through electrochemical methods. They act as mixed-type inhibitors, with efficiency increasing alongside inhibitor concentration. The study utilized quantum chemical and experimental evaluations to understand the adsorption and corrosion inhibition properties, indicating the potential of imidazole derivatives in protective applications (Ouakki et al., 2019).

Antifungal and Antibacterial Agents

Imidazole derivatives are also prominent in antifungal and antibacterial research. Richardson et al. (1990) discovered fluconazole, an antifungal agent derived from azole compounds, which is notably effective for treating various fungal infections. This discovery underscores the importance of imidazole derivatives in developing broad-spectrum antifungal agents. Additionally, Antolini et al. (1999) explored analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents, highlighting the structure-activity relationships crucial for antibacterial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) (Richardson et al., 1990); (Antolini et al., 1999).

Medicinal Chemistry Developments

Imidazole-based compounds play a significant role in medicinal chemistry, offering a wide range of therapeutic properties. Zhang et al. (2014) provided a comprehensive review of the current developments in imidazole-based medicinal chemistry, illustrating the diverse bioactivities these compounds exhibit. Their unique structural features allow imidazole derivatives to interact with various enzymes and receptors, leading to applications in treating diseases like cancer, infections, and inflammatory conditions (Zhang et al., 2014).

Binding Interactions and Luminescence Studies

Studies on the binding interactions of imidazole derivatives, such as the work by Jayabharathi et al. (2012), reveal the potential of these compounds in biochemical applications. The research focused on the interaction between an imidazole derivative and bovine serum albumin, showing strong binding affinity and conformational changes in proteins, which could be valuable in drug design and delivery systems. Additionally, Song et al. (2016) explored the AIE-active (Aggregation-Induced Emission) properties of Ir(III) complexes with imidazole ligands, demonstrating their potential in developing new luminescent materials for applications like data security protection (Jayabharathi et al., 2012); (Song et al., 2016).

Future Directions

While specific future directions for “4-(2,4-Difluorophenyl)-1H-imidazole” were not found, research on related compounds like “N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide (NSC765598)” has identified potential drug targets .

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf and Carbonic anhydrase 2 . These proteins play crucial roles in cell signaling and pH regulation, respectively.

Biochemical Pathways

Similar compounds have been found to affect pathways related to inflammation and cancer . The downstream effects of these pathway modulations could include changes in cell proliferation, inflammation, and other cellular responses.

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption, protein binding, and metabolism . These properties can significantly impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,4-Difluorophenyl)-1H-imidazole. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDVKSVOSNHLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260849-02-2
Record name 4-(2,4-difluorophenyl)-1H-imidazole
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